N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both chlorophenyl and nitrophenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the phthalazinone ring. The final step involves the acetylation of the phthalazinone derivative to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the hydrogenation steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-3-NITROPHENYL)-N’-(3-CHLOROPHENYL)UREA
- N-(4-CHLORO-3-NITROPHENYL)-N’-(3,4-DICHLOROPHENYLUREIDO)OXAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H15ClN4O4 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C22H15ClN4O4/c23-15-6-4-7-16(12-15)24-20(28)13-26-22(29)19-10-2-1-9-18(19)21(25-26)14-5-3-8-17(11-14)27(30)31/h1-12H,13H2,(H,24,28) |
InChI Key |
IRZLEEIVPSLFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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